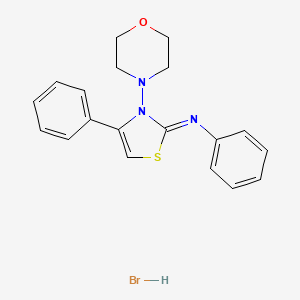
(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique molecular structure, which includes a morpholino group, a phenylthiazol ring, and an aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the reaction of morpholine with phenylthiazol-2(3H)-ylideneaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various substitution reagents. The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them suitable for various applications.
科学的研究の応用
Chemistry: In chemistry, (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.
Biology: In biological research, the compound is used to study its effects on biological systems, including its potential as a therapeutic agent. It is also used in the development of new drugs and treatments for various diseases.
Medicine: In medicine, the compound is being investigated for its potential use in treating various conditions, such as inflammation, pain, and infections. Its unique chemical structure makes it a promising candidate for drug development.
Industry: In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in many industrial processes.
作用機序
The mechanism by which (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds: Some compounds similar to (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide include other thiazol derivatives, aniline derivatives, and morpholine derivatives. These compounds share similar structural features but may differ in their functional groups and overall properties.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
特性
IUPAC Name |
3-morpholin-4-yl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS.BrH/c1-3-7-16(8-4-1)18-15-24-19(20-17-9-5-2-6-10-17)22(18)21-11-13-23-14-12-21;/h1-10,15H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQRYWPRLCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














